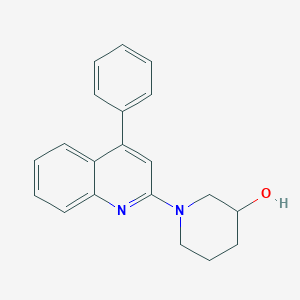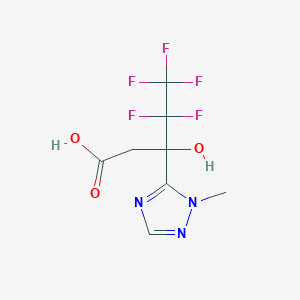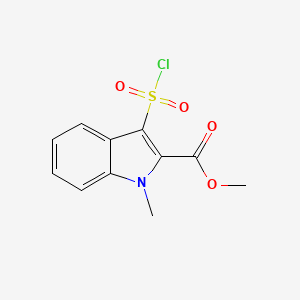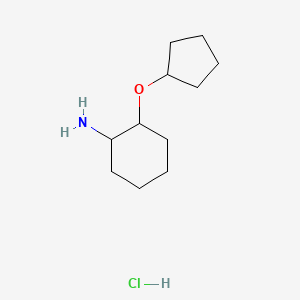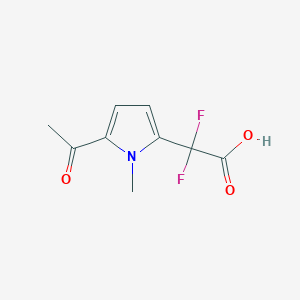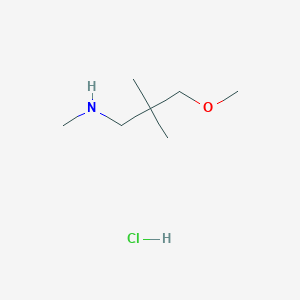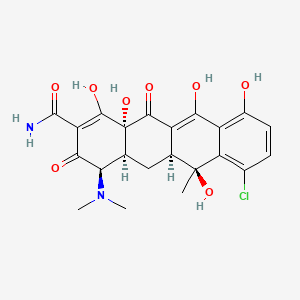
4-Epichlortetracyclin
Übersicht
Beschreibung
4-Epichlortetracycline is a derivative of tetracycline . It is a hydrochloride salt of 4-Epichlortetracycline, a tetracycline ring structure with a chloride substitution . It is an epimer of chlortetracycline and is used in treating tissue destructive diseases and cancer .
Synthesis Analysis
Tetracyclines, including 4-Epichlortetracycline, are reported to undergo a wide variety of reactions at different pH values. They form anhydrotetracyclines at low pH, 4-epitetracyclines at pH 3–5, and isotetracyclines at high pH values .Molecular Structure Analysis
The molecular formula of 4-Epichlortetracycline is C22H23ClN2O8 . The structure of tetracyclines includes the amino group joined to ring A, and two systems of keto phenolic chromophores, system A and cycles BCD, which are important for its activity .Chemical Reactions Analysis
The pH-dependent transformation of 4-Epichlortetracycline was observed in a study . Absorption, emission, and time-resolved spectroscopy were used to determine the behavior of 4-Epichlortetracycline at basic pH .Physical And Chemical Properties Analysis
4-Epichlortetracycline is a light yellow to orange powder . Its melting point is greater than 250 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Sekundärstandard
4-Epichlortetracyclin-Hydrochlorid kann als Sekundärstandard verwendet werden . Dies bedeutet, dass es als Referenzsubstanz in der analytischen Chemie verwendet werden kann, um die Genauigkeit und Präzision von Messungen zu gewährleisten.
Antibiotikaforschung
Als Mitglied der Tetracyclin-Familie ist this compound ein Breitband-Protein-bakteriostatisches Antibiotikum . Es kann in der Forschung verwendet werden, um die Wirkungen und Mechanismen von Antibiotika, insbesondere der Tetracyclin-Familie, zu untersuchen.
Modulation der Immunantwort
Es wurde festgestellt, dass this compound die Aktivität von Neutrophilen unterdrückt und die Immunantwort dämpft . Dies macht es nützlich in der Forschung zu Immunsystemfunktionen und -störungen.
Störung der Proteinsynthese
This compound wirkt als Aminoacyl-tRNA-Analog, um die Polypeptidsynthese zu stören und so das Bakterienwachstum zu reduzieren . Diese Eigenschaft kann in der Forschung zum Bakterienwachstum und zur Proteinsynthese genutzt werden.
Krebsforschung
This compound kann für die In-vitro-Forschung an Krebs verwendet werden . Seine Fähigkeit, die Proteinsynthese zu stören und die Immunantwort zu modulieren, kann wertvolle Erkenntnisse über das Verhalten von Krebszellen und mögliche Behandlungen liefern.
Forschung zu Entzündungsmechanismen
This compound kann auch in der Forschung zu Entzündungsmechanismen verwendet werden . Seine immunmodulatorischen Eigenschaften können helfen, die Mechanismen verschiedener entzündlicher Erkrankungen zu verstehen.
Hochleistungsflüssigkeitschromatographie (HPLC)
Es wurde ein neuartiger Ansatz für die gleichzeitige und selektive Analyse von Chlortetracyclin, Doxycyclin, this compound, Oxytetracyclin, Metacyclin und Tetracyclin mittels Hochleistungsflüssigkeitschromatographie gekoppelt mit einer empfindlichen Post-Column-Chemilumineszenzreaktion entwickelt . Diese Methode kann für die Spurenanalyse von Tetracyclin-Antibiotika-Rückständen in Milchproben mit zufriedenstellenden Ergebnissen verwendet werden .
Selektives Agens
This compound ist für die Verwendung als selektives Agens vorgesehen . In der Mikrobiologie werden häufig selektive Agenzien zu Nährmedien hinzugefügt, um das Wachstum bestimmter Mikroorganismen zu begünstigen, während das Wachstum anderer gehemmt wird.
Wirkmechanismus
Target of Action
4-Epichlortetracycline, an epimer of chlortetracycline, primarily targets bacterial cells . It acts against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria . In addition to its antimicrobial action, it also suppresses inflammation by inhibiting neutrophil action and other aspects of the innate immune response .
Mode of Action
4-Epichlortetracycline, like other tetracyclines, competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .
Biochemical Pathways
It is known that tetracyclines, including 4-epichlortetracycline, can inhibit a wide variety of substrates . The transformation products identified in enzymatic reactions suggest the probable occurrence of oxygen insertion, dehydrogenation, demethylation, and deamination reactions .
Pharmacokinetics
It is known that the ph-dependent absorbance and emission properties of tetracycline and its analogs, including 4-epichlortetracycline, are significant . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of 4-Epichlortetracycline’s action is the inhibition of bacterial growth and reproduction due to its interference with protein synthesis . Additionally, it suppresses inflammation by inhibiting neutrophil action and other aspects of the innate immune response .
Action Environment
The action of 4-Epichlortetracycline can be influenced by environmental factors. For example, the pH-dependent transformation of 4-Epichlortetracycline at basic pH has been observed . Increasing the buffer’s ionic concentration leads to faster transformation . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH and ionic concentration of its environment .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Epichlortetracycline is an amphoteric molecule containing several ionizable functional groups that exist predominantly as zwitterions at a given pH value . It undergoes a wide variety of reactions at different pH values. For instance, it forms to anhydrotetracyclines at low pH, 4-epitetracyclines at pH 3–5, and isotetracyclines at high pH values .
Cellular Effects
Like other tetracyclines, 4-Epichlortetracycline can inhibit bone and tooth mineralization in growing and unborn animals, and color their teeth yellow or brown . It can also impair liver and kidney function .
Molecular Mechanism
It is known that tetracyclines, including 4-Epichlortetracycline, have the ability to bind to the 30S subunit of bacterial ribosomes, inhibiting protein synthesis .
Temporal Effects in Laboratory Settings
The transformation of 4-Epichlortetracycline is pH-dependent. It forms to anhydrotetracyclines at low pH, 4-epitetracyclines at pH 3–5, and isotetracyclines at high pH values . The stability and degradation of 4-Epichlortetracycline under various conditions are important factors to consider in laboratory settings .
Dosage Effects in Animal Models
It is known that tetracyclines, including 4-Epichlortetracycline, can have significant effects in animals, including inhibiting bone and tooth mineralization in growing and unborn animals .
Metabolic Pathways
It is known that tetracyclines, including 4-Epichlortetracycline, are metabolized in the gastrointestinal tract and liver .
Transport and Distribution
It is known that tetracyclines, including 4-Epichlortetracycline, can be distributed throughout the body, including the liver, kidneys, and bones .
Subcellular Localization
It is known that tetracyclines, including 4-Epichlortetracycline, can bind to the 30S subunit of bacterial ribosomes, inhibiting protein synthesis .
Eigenschaften
IUPAC Name |
(4R,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O8/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31)/t7-,8-,15+,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRQBPJLMKORJ-XRZQSNOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873792 | |
| Record name | 4-Epichlortetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14297-93-9 | |
| Record name | Epichlortetracycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014297939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Epichlortetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-EPICHLORTETRACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ZT5OEQ74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the difference between chlortetracycline and 4-epichlortetracycline?
A1: 4-Epichlortetracycline is a microbiologically inactive epimer of chlortetracycline. This means that both compounds share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of atoms around the carbon atom at position 4 in the tetracycline ring structure. [, ]
Q2: How are chlortetracycline, 4-epichlortetracycline, and other tetracycline analogs metabolized in animals?
A2: Studies using radiolabeled compounds reveal that chlortetracycline, 4-epichlortetracycline, and other tetracycline analogs like demethylchlortetracycline are partially metabolized and excreted in both urine and feces. Epimerization at the C4 position is a common metabolic pathway, leading to the formation of 4-epichlortetracycline from chlortetracycline. [, ]
Q3: Does the presence of 4-epichlortetracycline in feed-grade chlortetracycline affect microbiological assay results?
A3: Research suggests that the presence of low levels of 4-epichlortetracycline and tetracycline in feed-grade chlortetracycline does not significantly interfere with the microbiological assay (AOAC Method 967.39) used to determine chlortetracycline concentration. This finding implies that the microbiological activity measured predominantly reflects the presence of chlortetracycline. []
Q4: Can 4-epichlortetracycline be separated from chlortetracycline and other tetracycline analogs?
A4: Yes, several analytical techniques have been developed for the separation and quantification of 4-epichlortetracycline from chlortetracycline and other related compounds. These methods include:
- High-Performance Liquid Chromatography (HPLC): HPLC methods utilizing various stationary phases (e.g., C8, C18, pentafluorophenyl) and mobile phases have been successfully employed for the separation and analysis of tetracycline antibiotics, including 4-epichlortetracycline. [, , ]
- Ultra-High Performance Liquid Chromatography (UHPLC): This technique offers improved resolution and sensitivity compared to traditional HPLC and has been used in combination with mass spectrometry (MS) detection for the analysis of tetracyclines in complex matrices like environmental water samples. [, ]
Q5: How does the chemical structure of tetracycline analogs influence their physicochemical properties?
A5: The presence of different functional groups and their spatial arrangement within the tetracycline structure significantly influence their physicochemical properties, including acid dissociation constants (pKa) and spectroscopic characteristics. [, ] These properties, in turn, affect their interaction with biological systems and their behavior in various analytical methods.
Q6: What are the environmental implications of tetracycline antibiotics and their metabolites?
A6: The widespread use of tetracycline antibiotics in agriculture and human medicine has raised concerns about their potential impact on the environment. Research has focused on understanding the fate and behavior of these compounds in various environmental compartments, such as soil and water, and their potential effects on microbial communities. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B1652287.png)
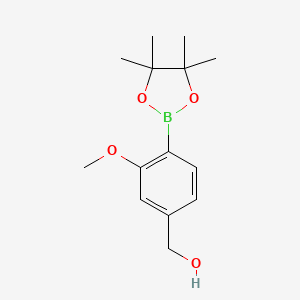

![ethyl 3-chloro-6-(chlorosulfonyl)-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1652293.png)

